molecular formula C17H16N2O3 B2543266 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 921999-77-1

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No.: B2543266
CAS No.: 921999-77-1
M. Wt: 296.326
InChI Key: ASSRSDDBCOXQOB-UHFFFAOYSA-N
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Description

“4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactive properties . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with bioactive properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of quinoline derivatives . For instance, 4-hydroxy-2-quinolones can be synthesized and further reacted to form heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and quinoline moieties would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Quinoline derivatives are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Both benzamide and quinoline moieties are found in various pharmaceutical drugs and can interact with biological systems in different ways .

Properties

IUPAC Name

4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-14-6-2-11(3-7-14)17(21)18-13-5-8-15-12(10-13)4-9-16(20)19-15/h2-3,5-8,10H,4,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSRSDDBCOXQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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